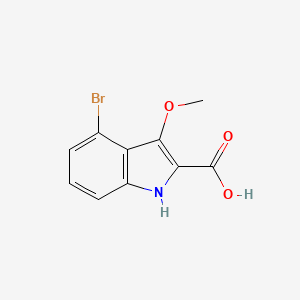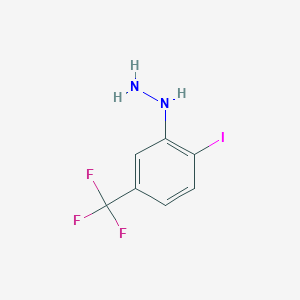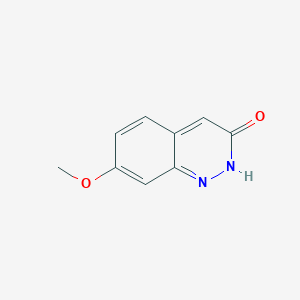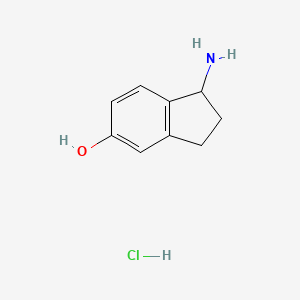
1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride is a chemical compound with the molecular formula C9H12ClNO It is a derivative of indene, a bicyclic hydrocarbon, and contains an amino group, a hydroxyl group, and a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride typically involves the reduction of an indanone derivative followed by amination and subsequent hydrochloride salt formation. One common synthetic route is as follows:
Reduction: Indanone is reduced to 1-indanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting 1-indanol is then subjected to amination using ammonia or an amine source in the presence of a catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to remove the hydroxyl group, yielding a fully saturated amine.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Indanone derivatives
Reduction: Saturated amines
Substitution: Amides, secondary amines
科学的研究の応用
1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-amino-2,3-dihydro-1H-inden-4-ol Hydrochloride
- 1-amino-2,3-dihydro-1H-inden-6-ol Hydrochloride
- 1-amino-2,3-dihydro-1H-inden-7-ol Hydrochloride
Uniqueness
1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride is unique due to the position of the hydroxyl group on the indene ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
1-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-9-4-1-6-5-7(11)2-3-8(6)9;/h2-3,5,9,11H,1,4,10H2;1H |
InChIキー |
LBXNDTMYJFQSDU-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1N)C=CC(=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


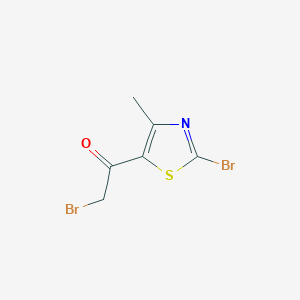


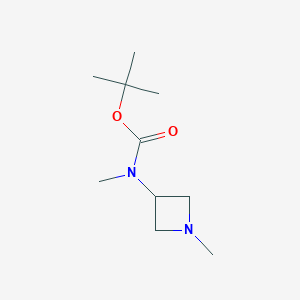
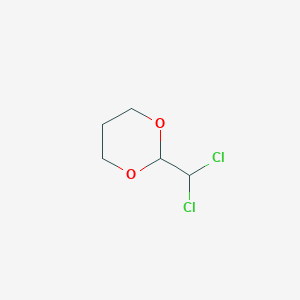
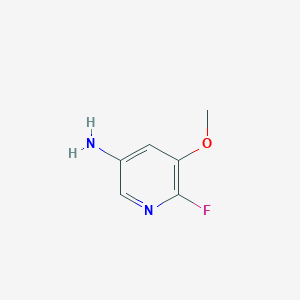
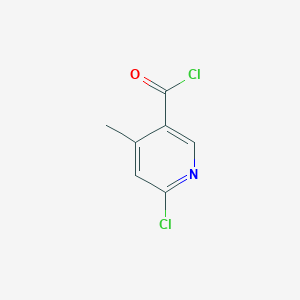
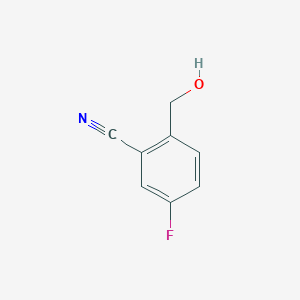
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
